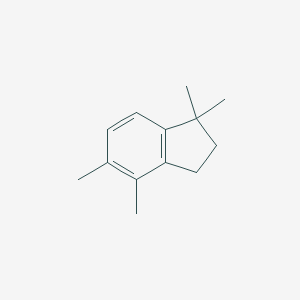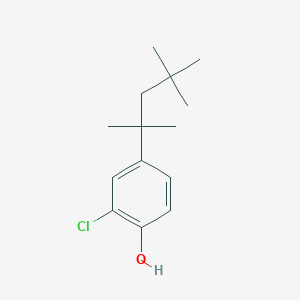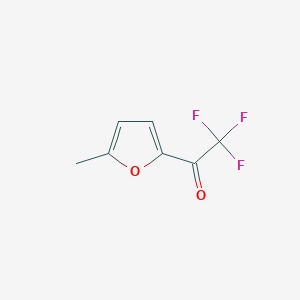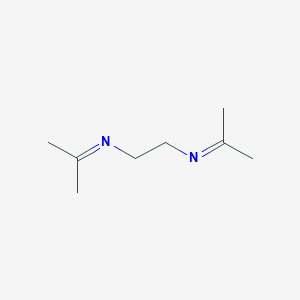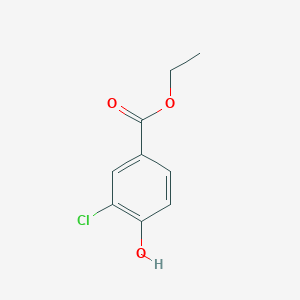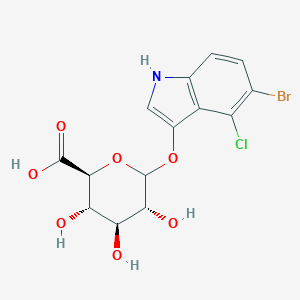
5-Bromo-4-cloro-3-indolil beta-d-glucurónido
Descripción general
Descripción
5-bromo-4-chloro-3-indolyl beta-D-glucuronide is an indolyl carbohydrate that is the beta-D-glucuronide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively It has a role as a chromogenic compound. It is an organochlorine compound, an organobromine compound, an indolyl carbohydrate, a beta-D-glucosiduronic acid and a monosaccharide derivative. It derives from an indoxyl.
Aplicaciones Científicas De Investigación
Compuesto cromógeno
5-Bromo-4-cloro-3-indolil beta-d-glucurónido es un compuesto cromógeno . Los compuestos cromógenos son precursores de pigmentos incoloros, endógenos o exógenos que pueden transformarse mediante mecanismos biológicos en compuestos coloreados . Se utilizan en ensayos bioquímicos y en diagnóstico como indicadores, particularmente en forma de sustratos enzimáticos .
Sustrato para beta-galactosidasa
Este compuesto es un sustrato para beta-galactosidasa . La beta-galactosidasa escinde el enlace glucosídico para dar 5-bromo-4-cloro-3-hidroxi-1H-indol, que inmediatamente dimeriza para dar un producto azul intenso . Esta reacción se utiliza para detectar la actividad de esta enzima en histoquímica y bacteriología .
Ensayo histológico de GUS
La sal sódica de this compound se ha utilizado como un componente en el tampón de ensayo de β-glucuronidasa (GUS) para el ensayo histológico de GUS . Este ensayo se utiliza para confirmar la expresión de GUS en muestras mediante tinción con X-gluc .
Detección del gen GUS
El compuesto también se utiliza como sustrato cromógeno para la detección del gen GUS
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide, also known as X-GlcA, is the enzyme β-glucuronidase (GUS) . This enzyme is widely used as a reporter gene in many organisms, including Escherichia coli .
Mode of Action
X-GlcA acts as a chromogenic substrate for the β-glucuronidase enzyme . When cleaved by the enzyme, it produces a colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change allows for easy detection of GUS activity.
Biochemical Pathways
The biochemical pathway involved in the action of X-GlcA is relatively straightforward. The β-glucuronidase enzyme cleaves the X-GlcA molecule, resulting in the production of glucuronic acid and chloro-bromoindigo . This reaction is part of the larger glucuronidation pathway, which is a major process in the metabolism of various substances in the body.
Result of Action
The cleavage of X-GlcA by β-glucuronidase results in a visible color change, from colorless to intense blue . This allows for the easy detection and quantification of GUS activity in samples, making it a valuable tool in various research and diagnostic applications .
Action Environment
The action of X-GlcA is influenced by various environmental factors. For instance, the enzyme activity and thus the effectiveness of X-GlcA can be affected by factors such as pH, temperature, and the presence of other substances that may interfere with enzyme activity. Additionally, X-GlcA is light-sensitive , so it should be stored and used away from light to maintain its stability and effectiveness.
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide is a colorless substrate for β-glucuronidase, an enzyme synthesized by Escherichia coli . Upon enzymatic hydrolysis by β-glucuronidase, it generates a blue color .
Cellular Effects
The product is used to confirm GUS expression in samples by X-gluc staining This indicates that it can influence cellular processes related to gene expression
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide involves its interaction with the enzyme β-glucuronidase. The enzyme cleaves the compound, resulting in the production of a blue precipitate .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJFFLKPAYHPHU-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940105 | |
| Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18656-89-8 | |
| Record name | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



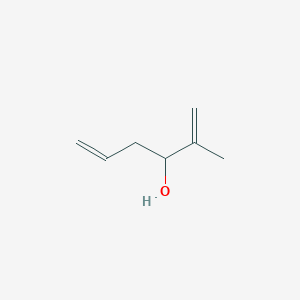
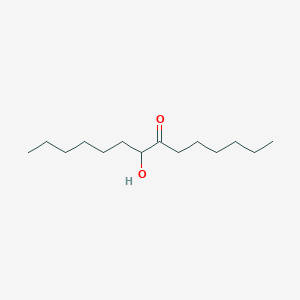
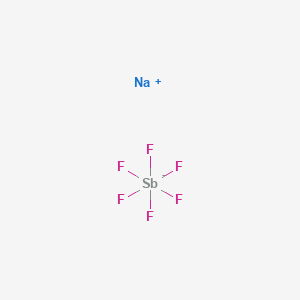

![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)

